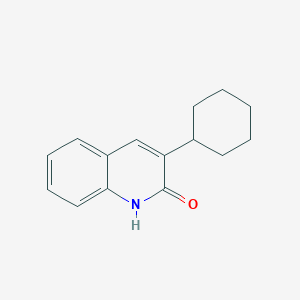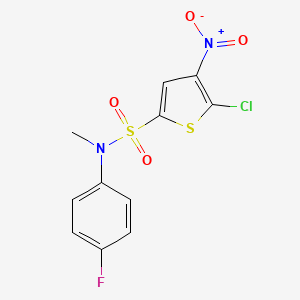
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and various substituents such as chlorine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Nitration: Introduction of the nitro group to the thiophene ring.
Chlorination: Addition of the chlorine atom to the thiophene ring.
Sulfonamide Formation: Reaction of the thiophene derivative with sulfonamide reagents.
Fluorination and Methylation: Introduction of the fluorine and methyl groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of advanced materials and intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-N-(4-fluorobenzyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
646039-61-4 |
|---|---|
Molekularformel |
C11H8ClFN2O4S2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8ClFN2O4S2/c1-14(8-4-2-7(13)3-5-8)21(18,19)10-6-9(15(16)17)11(12)20-10/h2-6H,1H3 |
InChI-Schlüssel |
LNXFMRUELKMGET-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
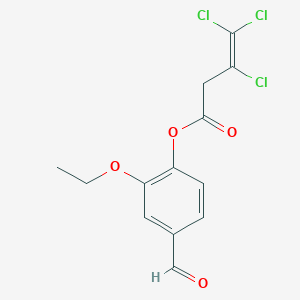
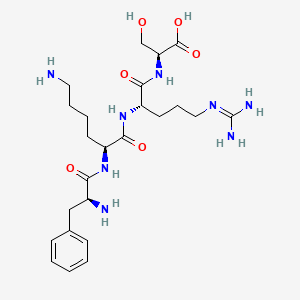
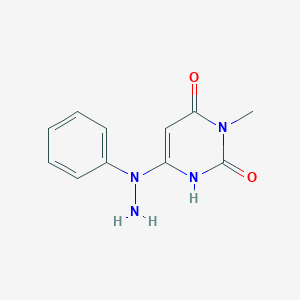
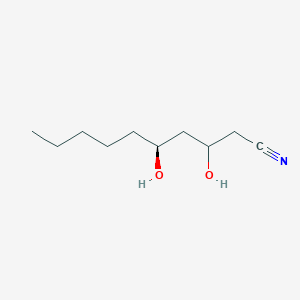
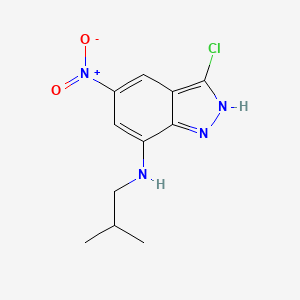

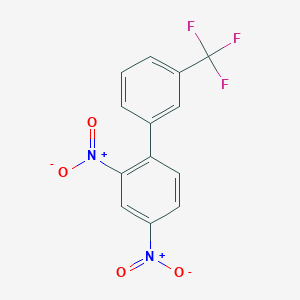
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

